5-(1,2,3-Thiadiazol-4-YL)-2-thiophenesulfonoyl chloride
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Overview
Description
5-(1,2,3-Thiadiazol-4-YL)-2-thiophenesulfonoyl chloride is a chemical compound with the molecular formula C6H3O2N2Cl1S3. It is a solid compound known for its unique structure, which includes a thiadiazole ring and a thiophene ring connected by a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,3-Thiadiazol-4-YL)-2-thiophenesulfonoyl chloride typically involves the reaction of thiadiazole derivatives with thiophene sulfonyl chloride under controlled conditions. One common method includes the reaction of 2-thiophenesulfonyl chloride with 1,2,3-thiadiazole in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
5-(1,2,3-Thiadiazol-4-YL)-2-thiophenesulfonoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The thiadiazole and thiophene rings can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced forms of the thiadiazole and thiophene rings .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(1,2,3-Thiadiazol-4-YL)-2-thiophenesulfonoyl chloride involves its interaction with biological molecules. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biological pathways, making the compound effective against microbial infections .
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Oxazol-5-YL)-2-thiophenesulfonoyl chloride: Similar structure but with an oxazole ring instead of a thiadiazole ring.
5-(3-Isoxazolyl)-2-thiophenesulfonoyl chloride: Contains an isoxazole ring, offering different chemical reactivity and biological activity.
2-Thiophenesulfonyl fluoride: Lacks the thiadiazole ring, making it less complex but still useful in various chemical reactions.
Uniqueness
5-(1,2,3-Thiadiazol-4-YL)-2-thiophenesulfonoyl chloride is unique due to its combination of a thiadiazole ring and a thiophene ring, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
5-(thiadiazol-4-yl)thiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2S3/c7-14(10,11)6-2-1-5(13-6)4-3-12-9-8-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMRFUGVQGEIMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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